

Technical Guide: Spectroscopic and Synthetic Profile of 4-Iodo-5-methylisoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodo-5-methylisoxazole

Cat. No.: B1306212

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This document provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data and a detailed synthetic protocol for **4-iodo-5-methylisoxazole**, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Spectroscopic Data

The structural confirmation of **4-iodo-5-methylisoxazole** is supported by ^1H and ^{13}C NMR spectroscopy. The data, acquired in deuterated chloroform (CDCl_3), reveals the characteristic chemical shifts associated with the isoxazole ring and its substituents.

NMR Data Summary

The following table summarizes the quantitative ^1H and ^{13}C NMR data for **4-iodo-5-methylisoxazole**.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	8.14	Singlet	Ar-H
^1H	2.48	Singlet	-CH ₃
^{13}C	170.2	-	C=N
^{13}C	154.8	-	C-I
^{13}C	54.9	-	C-CH ₃
^{13}C	11.9	-	-CH ₃

Experimental Protocols

Synthesis of 4-Iodo-5-methylisoxazole[1]

A solution of N-iodosuccinimide (2.25 g, 10.0 mmol, 1.0 equivalent) was prepared in trifluoroacetic acid (10 mL). To this solution, 5-methylisoxazole (820.6 μL , 10.0 mmol, 1.0 equivalent) was added slowly. The reaction mixture was stirred at room temperature for 1 hour. Following the stirring period, the reaction was carefully quenched by the addition of water (50 mL).

The aqueous mixture was then extracted with hexane (50 mL). Solid sodium bisulfite (NaHSO_3) was added to the separated organic layer to reduce any residual iodine, which is indicated by the disappearance of the characteristic iodine color. The organic phase was subsequently washed with water and brine, then dried over an appropriate drying agent, and finally concentrated to yield **4-iodo-5-methylisoxazole** as a clear, colorless oil (1.68 g, 80% yield). The product can be used without further purification.

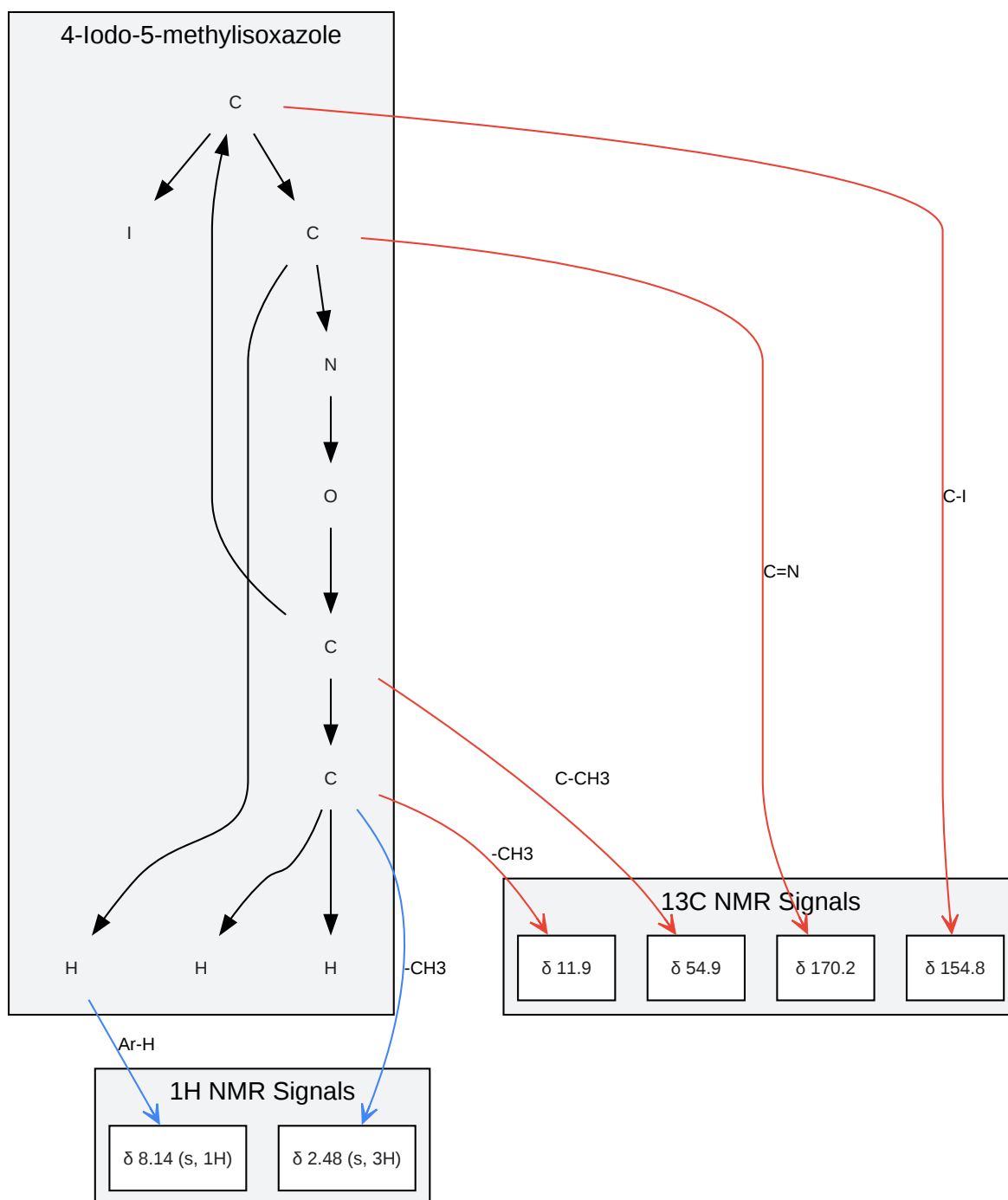
NMR Data Acquisition[1]

The ^1H NMR spectrum was recorded on a 500 MHz spectrometer, and the ^{13}C NMR spectrum was obtained on a 125 MHz spectrometer. Deuterated chloroform (CDCl_3) was used as the solvent for both acquisitions.

Visualizations

The following diagram illustrates the chemical structure of **4-iodo-5-methylisoxazole** and the correlation of its atoms to the observed NMR signals.

Structure and NMR Correlation of 4-Iodo-5-methylisoxazole



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Caption: Correlation of **4-Iodo-5-methylisoxazole** structure with its ¹H and ¹³C NMR signals.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com